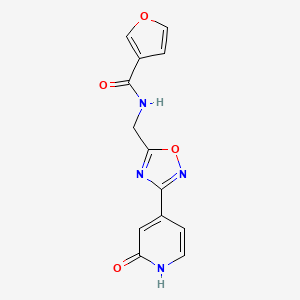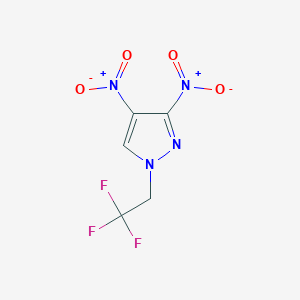
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (DNTP) is a synthetic compound that has gained attention due to its potential applications in scientific research. DNTP is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the inhibition of protein synthesis. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to selectively inhibit RNA editing enzymes, which are responsible for modifying RNA transcripts.
Biochemical and Physiological Effects
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. Inhibition of protein synthesis by 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to lead to cell death in vitro. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has also been shown to affect the expression of various genes, including those involved in apoptosis and cell cycle regulation. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to affect the activity of various enzymes, including RNA editing enzymes.
実験室実験の利点と制限
One advantage of using 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its selectivity for RNA editing enzymes. This makes it a potential tool for studying the role of RNA editing in various biological processes. Another advantage is its ability to inhibit protein synthesis, which can be useful for studying the role of specific proteins in various biological processes. One limitation of using 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
For research on 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole include studying its potential applications in cancer research. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro, making it a potential tool for developing new cancer therapies. Another direction for research is studying the role of RNA editing in various biological processes using 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a tool. Additionally, the potential toxicity of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole needs to be further studied to determine its safety for use in various experiments.
Conclusion
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic compound that has potential applications in scientific research. Its ability to selectively inhibit RNA editing enzymes and inhibit protein synthesis makes it a potential tool for studying various biological processes. Further research is needed to fully understand its potential applications and limitations.
合成法
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized using various methods. One method involves the reaction of 2,2,2-trifluoroethylhydrazine with 3,4-dinitro-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,4-dinitro-1H-pyrazole with 2,2,2-trifluoroethyl chloroformate. The purity of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be improved using column chromatography.
科学的研究の応用
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in scientific research as a potential tool for studying protein synthesis. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to inhibit protein synthesis in vitro and in vivo. It has also been used as a tool for studying RNA editing. 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to selectively inhibit RNA editing enzymes, making it a potential tool for studying the role of RNA editing in various biological processes.
特性
IUPAC Name |
3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFXOVFRPGVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
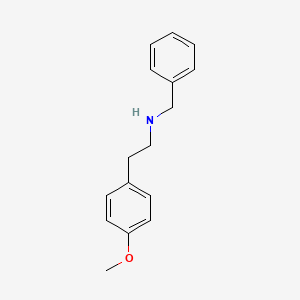
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2986515.png)
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
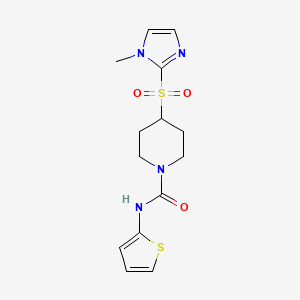
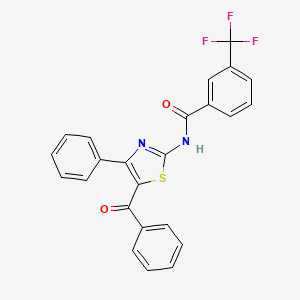
![1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2986522.png)

![isopropyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2986524.png)
